molecular formula C11H10FNO3 B1321237 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid CAS No. 849217-48-7

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

Cat. No.: B1321237
CAS No.: 849217-48-7
M. Wt: 223.2 g/mol
InChI Key: PFMAFXYUHZDKPY-UHFFFAOYSA-N
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Description

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is an organic compound that features a cyclopropane ring substituted with a carboxylic acid group and a carbamoyl group attached to a 4-fluorophenyl moiety

Mechanism of Action

Target of Action

It is known to be a key intermediate in the synthesis ofCabozantinib , a potent drug used in cancer treatment.

Mode of Action

The exact mode of action of this compound is not well-documented. As an intermediate in the synthesis of Cabozantinib, it likely contributes to the overall therapeutic effect of the final drug. Cabozantinib is known to inhibit multiple tyrosine kinases, which are often overactive in cancer cells .

Biochemical Pathways

As a precursor to cabozantinib, it may indirectly influence several pathways related to cell growth and angiogenesis .

Result of Action

As a precursor to Cabozantinib, its ultimate contribution would be to the inhibition of tyrosine kinases, thereby slowing the growth and spread of cancer cells .

Biochemical Analysis

Biochemical Properties

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an intermediate in the synthesis of cabozantinib, a tyrosine kinase inhibitor used in cancer treatment . The compound’s interaction with enzymes such as kinases and proteins involved in cell signaling pathways highlights its importance in biochemical research.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and leading to downstream effects on cellular functions . This mechanism is essential for elucidating the compound’s role in various biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is vital for optimizing experimental conditions and ensuring accurate results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have identified threshold effects and dose-dependent responses, which are crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of an alkene with a carbene precursor, such as diazomethane, under controlled conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via the oxidation of an aldehyde or alcohol precursor using oxidizing agents like potassium permanganate or chromium trioxide.

    Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of an amine with a carbonyl compound, such as an isocyanate or carbamoyl chloride.

    Substitution with the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by the desired substituent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylate salts or esters.

    Reduction: The carbamoyl group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Carboxylate salts, esters, or other oxidized derivatives.

    Reduction: Amines or other reduced nitrogen-containing compounds.

    Substitution: Aromatic compounds with various substituents replacing the fluorine atom.

Scientific Research Applications

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: As a potential inhibitor or modulator of biological pathways, particularly those involving enzymes or receptors.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting specific diseases or conditions.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Chlorophenyl)carbamoyl)cyclopropanecarboxylic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-((4-Bromophenyl)carbamoyl)cyclopropanecarboxylic acid: Similar structure but with a bromine atom instead of a fluorine atom.

    1-((4-Methylphenyl)carbamoyl)cyclopropanecarboxylic acid: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold for drug development.

Properties

IUPAC Name

1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-7-1-3-8(4-2-7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMAFXYUHZDKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610608
Record name 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849217-48-7
Record name 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid
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Record name 1-((4-FLUOROPHENYL)CARBAMOYL)CYCLOPROPANECARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

Triethylamine (8.0 kg) was added to a cooled (approximately 4° C.) solution of commercially available cyclopropane-1,1-dicarboxylic acid (2 1, 10.0 kg) in THF (63.0 kg) at a rate such that the batch temperature did not exceed 10° C. The solution was stirred for approximately 30 minutes, and then thionyl chloride (9.0 kg) was added, keeping the batch temperature below 10° C. When the addition was complete, a solution of 4-fluoroaniline (9.0 kg) in THF (25.0 kg) was added at a rate such that the batch temperature did not exceed 10° C. The mixture was stirred for approximately 4 hours and then diluted with isopropyl acetate (87.0 kg). This solution was washed sequentially with aqueous sodium hydroxide (2.0 kg dissolved in 50.0 L of water), water (40.0 L), and aqueous sodium chloride (10.0 kg dissolved in 40.0 L of water). The organic solution was concentrated by vacuum distillation followed by the addition of heptane, which resulted in the precipitation of solid. The solid was recovered by centrifugation and then dried at approximately 35° C. under vacuum to afford the title compound. (10.0 kg).
Quantity
8 kg
Type
reactant
Reaction Step One
Quantity
10 kg
Type
reactant
Reaction Step Two
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Quantity
63 kg
Type
solvent
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9 kg
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reactant
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9 kg
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reactant
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Quantity
25 kg
Type
solvent
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Quantity
87 kg
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Following the procedure described above for the compound 161 (scheme 45), but replacing aniline for 4-fluoroaniline, title compound 181 was obtained in 57% yield. MS (m/z): 224.0 (M+H).
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Yield
57%

Synthesis routes and methods III

Procedure details

A solution of 1,1-cyclopropanedicarboxylic acid (3.07 g, 23.60 mmol) in THF (40 mL) was cooled to 0° C. and treated with Et3N (3.30 mL, 23.7 mmol) and thionyl chloride (1.72 mL, 23.6 mmol). The resultant reaction mixture was stirred 30 min at 0° C. 4-Fluoroaniline (2.30 mL, 23.9 mmol) was added and the reaction mixture was allowed to slowly warm to RT overnight. The slurry was diluted with EtOAc (200 mL) and was extracted into 1 N aq NaOH (3×60 mL). The aqueous portion was washed with ether (50 mL) and acidified to pH 1-2 with 6 N aq HCl. The resulting precipitate was collected by filtration and washed with water. The remaining solids were dissolved in a mixture of acetonitrile-MeOH and the solution was concentrated in vacuo until precipitation began. Complete dissolution was affected by warming to 70° C. The resultant solution was allowed to cool to RT overnight to provide large crystals. The crystals were isolated by filtration, washed with acetonitrile and dried in vacuo to provide 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (1.76 g). The mother liquors were concentrated to initiate a second crystallization, which provided an additional crop of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (1.39 g, 60% yield overall). 1H NMR (400 MHz, DMSO-d6): δ 13.06 (s, 1H), 10.55 (s, 1H), 7.60 (m, 2H), 7.12 (m, 2H), 1.39 (s, 4H); MS (ESI) m/z: 224.1 (M+H+).
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
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Quantity
1.72 mL
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The title compound was prepared based on a modified procedure of Shih and Rankin [Synthetic Communications, 1996, 26(4), 833-836]: To a mixture of cyclopropane-1,1-dicarboxylic acid (21.2 g, 0.163 mol, 1.0 eq.) in anhydrous THF (200 mL) under nitrogen was added dropwise triethylamine (16.49 g, 0.163 mol, 1.0 eq.) with stirring for 30 minutes at 0° C., followed by the addition of thionyl chloride (19.39 g, 0.163 mol, 1.0 eq.) with stirring for another 30 minutes at 0° C. To the resulting mixture under nitrogen was added dropwise a solution of 4-fluoroaniline (19.92 g, 0.179 mol, 1.1 eq.) in anhydrous THF (100 mL) with stirring for 1.5 hours at 0° C. The reaction mixture was diluted with ethyl acetate and washed with 1N NaOH. The layers were separated, and the ethyl acetate layer was concentrated in vacuo to give a brownish solid. The brownish solid washed with small amount of cold ethyl acetate, filtered and dried under vacuum to yield 1-(4-fluoro-phenylcarbamoyl)-cyclopropanecarboxylic acid as a white solid (23.71 g, 65.18%). 1H NMR (400 MHz, CD3OD): 7.57-7.53 (m, 2H), 7.05-7.00 (m, 2H) 1.46-1.43 (m, 2H), 1.40-1.37 (m, 2H).
Quantity
21.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.49 g
Type
reactant
Reaction Step Two
Quantity
19.39 g
Type
reactant
Reaction Step Three
Quantity
19.92 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate (3.28 g, 14.00 mmol) was dissolved in THF (23.34 mL), water (11.67 mL) was added, followed by lithium hydroxide monohydrate (1.763 g, 42.0 mmol), and the mixture stirred at room temperature for 30 minutes. After this time the THF was removed under reduced pressure and the pH of the water layer was adjusted to ˜5 with 2 M HCl while the solution was cooled in an ice bath. The precipitate that formed was dissolved in ethyl acetate (125 mL) and the layers were separated. The organic layer was washed with water (100 mL) and brine (100 mL) and then dried over magnesium sulfate. Evaporation of the solvent yielded 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (2.952 g, 94% yield) as an off white powder. 1H NMR (400 MHz, DMSO-d6): δ 13.06 (broad s, 1H), 10.56 (s, 1H), 7.60 (m, 2H), 7.12 (m, 2H), 1.39 (s, 4H); MS (ESI) m/z: 224.1 (M+H+).
Quantity
3.28 g
Type
reactant
Reaction Step One
Name
Quantity
23.34 mL
Type
solvent
Reaction Step One
Name
Quantity
11.67 mL
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
1.763 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
Reactant of Route 2
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1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
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Reactant of Route 5
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1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
Reactant of Route 6
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